

# 2-(chloromethyl)butanal chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-(chloromethyl)Butanal

Cat. No.: B15356479

Get Quote

# Technical Guide: 2-(chloromethyl)butanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available data for **2-(chloromethyl)butanal**. The information is compiled for use by professionals in research, scientific, and drug development fields.

## **Chemical Structure and Identification**

**2-(chloromethyl)butanal** is an alpha-chloro aldehyde with the IUPAC name **2-(chloromethyl)butanal**.[1] It is a chiral compound, though the information presented here does not specify a particular enantiomer.

Structure:

Caption: 2D Structure of 2-(chloromethyl)butanal

Table 1: Compound Identification



| Identifier        | Value                          |
|-------------------|--------------------------------|
| IUPAC Name        | 2-(chloromethyl)butanal[1]     |
| Molecular Formula | C5H9CIO[1]                     |
| SMILES            | CCC(CCI)C=O[1]                 |
| InChI Key         | DWNFIQZNEIGHEO-UHFFFAOYSA-N[1] |
| CAS Number        | 135871-45-3[1]                 |

## **Physicochemical Properties**

Quantitative experimental data for the physical properties of **2-(chloromethyl)butanal** are not readily available in the surveyed literature. The following table summarizes the computed properties available from the PubChem database.[1]

Table 2: Physicochemical Data (Computed)

| Property                       | Value             | Source     |
|--------------------------------|-------------------|------------|
| Molecular Weight               | 120.58 g/mol      | PubChem[1] |
| XLogP3                         | 1.2               | PubChem[1] |
| Hydrogen Bond Donor Count      | 0                 | PubChem[1] |
| Hydrogen Bond Acceptor Count   | 1                 | PubChem[1] |
| Rotatable Bond Count           | 3                 | PubChem[1] |
| Exact Mass                     | 120.0341926 g/mol | PubChem[1] |
| Topological Polar Surface Area | 17.1 Ų            | PubChem[1] |

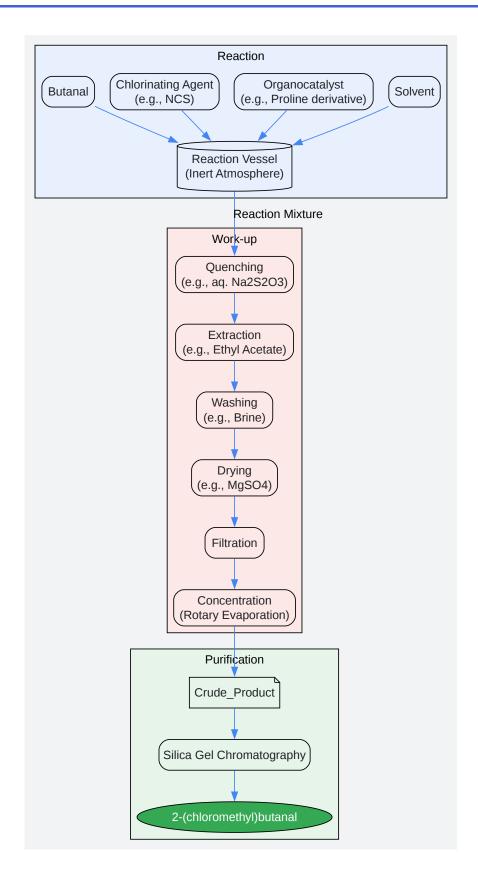
# **Synthesis and Experimental Protocols**

A specific, detailed experimental protocol for the synthesis of **2-(chloromethyl)butanal** was not found in the reviewed literature. However, general methods for the  $\alpha$ -chlorination of aldehydes








are well-established and can be adapted for this synthesis.

General Synthetic Approach: α-Chlorination of Butanal

The synthesis of **2-(chloromethyl)butanal** can be conceptually approached through the direct  $\alpha$ -chlorination of butanal. Organocatalytic methods are often employed to achieve high enantioselectivity.[2][3]

Conceptual Experimental Workflow:





Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of **2-(chloromethyl)butanal**.



Detailed Methodologies from Related Syntheses:

While a specific protocol for **2-(chloromethyl)butanal** is unavailable, a representative procedure for the  $\alpha$ -chlorination of a different aldehyde is provided below for illustrative purposes. Researchers should optimize these conditions for butanal as the starting material.

• Materials: Aldehyde (1.0 equiv), N-Chlorosuccinimide (NCS) (1.2 equiv), organocatalyst (e.g., L-proline, 10 mol%), and a suitable solvent (e.g., CH2Cl2).

#### Procedure:

- To a solution of the aldehyde and organocatalyst in the solvent at a controlled temperature (e.g., 0 °C), add NCS portion-wise.
- Stir the reaction mixture at the controlled temperature until the reaction is complete, as monitored by TLC or GC.
- Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate).
- Separate the organic layer, and extract the aqueous layer with the reaction solvent.
- Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

## Safety and Handling

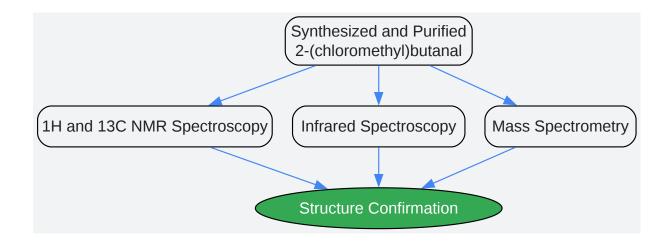
A specific Safety Data Sheet (SDS) for **2-(chloromethyl)butanal** is not readily available. However, based on the known hazards of structurally similar  $\alpha$ -chloro aldehydes, such as chloroacetaldehyde, this compound should be handled with extreme caution.[4]  $\alpha$ -Chloro aldehydes are generally toxic, corrosive, and may have other significant health hazards.

Table 3: General Hazards of α-Chloro Aldehydes



| Hazard                 | Description                                                        |
|------------------------|--------------------------------------------------------------------|
| Toxicity               | Toxic if swallowed, in contact with skin, or if inhaled.           |
| Corrosivity            | Causes severe skin burns and eye damage.                           |
| Respiratory Irritation | May cause respiratory irritation.                                  |
| Carcinogenicity        | Suspected of causing cancer (based on data for similar compounds). |
| Aquatic Toxicity       | Very toxic to aquatic life.                                        |

#### Handling Precautions:


- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Handle as a potential carcinogen.

## **Spectroscopic Data**

No experimental spectroscopic data (NMR, IR, etc.) for **2-(chloromethyl)butanal** was found in the public domain. For analytical purposes, researchers would need to acquire this data after synthesis and purification. The expected signals in NMR and IR spectra can be predicted based on the structure.

Logical Relationship for Spectroscopic Analysis:





Click to download full resolution via product page

Caption: Logical workflow for the structural analysis of **2-(chloromethyl)butanal**.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety assessment or experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols. The absence of specific experimental data for **2-(chloromethyl)butanal** necessitates that all procedures and handling precautions be approached with a high degree of caution, relying on data from structurally related compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 2-(Chloromethyl)butanal | C5H9ClO | CID 18942083 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2.  $\alpha$ -Chloroketone and  $\alpha$ -Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chloroacetaldehyde | CICH2CHO | CID 33 PubChem [pubchem.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [2-(chloromethyl)butanal chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15356479#2-chloromethyl-butanal-chemical-properties-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com